Fe(III) Chelation Strength vs. NTA and EDTA
HEDTA exhibits an Fe(III) stability constant (log K1 = 19) that positions it between NTA (log K1 = 15) and EDTA/DTPA, while providing a substantially lower inhibition constant (KI = 0.005 mM) compared to NTA (KI = 0.64 mM) in enzymatic inhibition assays [1]. This intermediate chelation strength is consistent with earlier determinations of the Fe(III)-HEDTA complex log K value of approximately 19.8 . For applications where NTA is insufficiently strong but EDTA's extreme affinity may sequester essential metal cofactors, HEDTA provides a functionally distinct option.
| Evidence Dimension | Fe(III) Chelation Stability Constant (log K1) |
|---|---|
| Target Compound Data | log K1 = 19 (HEDTA) |
| Comparator Or Baseline | IDA: log K1 = 10; EDDP: log K1 = 11; HIDA: log K1 = 13; NTA: log K1 = 15 |
| Quantified Difference | HEDTA log K1 exceeds NTA by 4 log units (∼10,000× higher affinity); HEDTA KI (0.005 mM) is 128× lower than NTA KI (0.64 mM) |
| Conditions | In vitro Fe(III) chelator screening assay; KI determined via ferric iron chelator inhibition of enzyme activity (Eukaryot Cell, 2010) |
Why This Matters
Procurement decisions in enzymology, biocatalysis, or fermentation processes require matching chelation strength to the specific metal ion management objective without indiscriminately stripping essential cofactors.
- [1] Table 1. Ferric iron chelator stability and inhibition constants. Eukaryot Cell. 2010 May;9(5):815–826. doi: 10.1128/EC.00310-09. View Source
